o-Oxalotoluidide
Description
o-Oxalotoluidide is not directly mentioned in the provided papers. However, the papers discuss various related compounds and reactions that can be relevant to understanding the context in which o-Oxalotoluidide might be studied. For instance, the electrochemical synthesis of poly(pyrrole-co-o-toluidine) involves o-toluidine, which is structurally related to o-Oxalotoluidide .
Synthesis Analysis
The synthesis of related compounds involves oxidative processes, such as the oxygenation via C-H/C-C bond activation with molecular oxygen. This method is efficient for incorporating oxygen atoms into substrates to create O-containing compounds . Although o-Oxalotoluidide synthesis is not explicitly described, the principles of C-H activation and oxygen incorporation could be applicable.
Molecular Structure Analysis
The molecular structure of o-Oxalotoluidide is not analyzed in the provided papers. However, the study of oxaloacetate decarboxylase activity in a synthetic peptide suggests that understanding the structure-activity relationship is crucial for enzyme catalysis . Similarly, understanding the molecular structure of o-Oxalotoluidide would be essential for its chemical and biological applications.
Chemical Reactions Analysis
The papers discuss various chemical reactions, such as the reaction catalyzed by 4-oxalocrotonate tautomerase, which involves the abstraction and transfer of a proton in the conversion of 2-oxo-4-hexenedioate to 2-oxo-3-hexenedioate . While this reaction does not involve o-Oxalotoluidide, it highlights the types of chemical transformations that can occur with oxalo-related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of o-Oxalotoluidide are not directly reported. However, the properties of related compounds, such as oxaloacetate, are discussed. Oxaloacetate is an intermediate in the tricarboxylic acid cycle and has been shown to have effects on cell proliferation and energy production . Additionally, oxaloacetic acid's effect on tyrosinase activity suggests that it can interact with enzyme active sites and influence their function . These insights into related compounds can provide a foundation for hypothesizing the properties of o-Oxalotoluidide.
Scientific Research Applications
Overview of Related Research
Oxidative Stress and Antioxidant Treatment
Research into oxidative stress and its treatment is highly relevant to the study of various compounds, including o-Oxalotoluidide, especially considering the potential antioxidant properties of many compounds. For example, studies on oxidative stress in male infertility highlight the complex interplay between reactive oxygen species and antioxidant therapies, suggesting a nuanced approach to treatment and the potential for specific compounds to mitigate oxidative damage (Lanzafame et al., 2009).
Mitochondrial Metabolism and Function
Compounds like oxaloacetate play critical roles in mitochondrial function and metabolism, indicating the significance of research into similar compounds for understanding cellular energy processes and potential therapeutic applications (Yu & Sivitz, 1969). Such studies can inform the development of treatments for diseases related to mitochondrial dysfunction.
Neurological and Psychiatric Disorders
The neuropeptide oxytocin has been studied for its potential therapeutic use in treating a range of psychopathologies associated with anxiety, fear, and social dysfunctions. This line of research illustrates the potential for compounds like o-Oxalotoluidide, if relevant, to impact treatment strategies for neurological and psychiatric disorders (Neumann & Slattery, 2016).
Environmental and Biotechnological Applications
The study of laccases and their ability to oxidize a wide range of substances highlights the potential for compounds, including possibly o-Oxalotoluidide, in bioremediation, detoxification of industrial effluents, and other environmental applications (Couto & Herrera, 2006).
properties
IUPAC Name |
N,N'-bis(2-methylphenyl)oxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURRJRVNHCZZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279013 | |
Record name | o-Oxalotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Oxalotoluidide | |
CAS RN |
3299-62-5 | |
Record name | N1,N2-Bis(2-methylphenyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3299-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 11023 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Oxalotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Oxalotoluidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60279013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-DI(O-TOLYL)OXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.